molecular formula C24H30ClN7O5S B1434938 Edoxaban N-oxide CAS No. 2244103-96-4

Edoxaban N-oxide

Cat. No.: B1434938
CAS No.: 2244103-96-4
M. Wt: 564.1 g/mol
InChI Key: VXYMWDLQMMPOMS-QDYCCJOXSA-N
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Description

Edoxaban N-oxide is a derivative of Edoxaban, a well-known oral anticoagulant that selectively inhibits factor Xa, a key enzyme in the coagulation cascade

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Edoxaban N-oxide typically involves the oxidation of Edoxaban. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Edoxaban N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of di-N-oxide derivatives.

    Reduction: Reduction reactions can revert this compound back to Edoxaban.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of Edoxaban, as well as substituted derivatives that can have different pharmacological properties .

Scientific Research Applications

Edoxaban N-oxide has several applications in scientific research:

Mechanism of Action

Edoxaban N-oxide exerts its effects by selectively inhibiting factor Xa, a serine endopeptidase involved in the conversion of prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .

Comparison with Similar Compounds

Similar Compounds

  • Rivaroxaban
  • Apixaban
  • Dabigatran

Comparison

Compared to other factor Xa inhibitors like Rivaroxaban and Apixaban, Edoxaban N-oxide is unique due to its specific N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can potentially lead to variations in absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYMWDLQMMPOMS-QDYCCJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244103-96-4
Record name Edoxaban N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244103964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EDOXABAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8UV5CM3B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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